molecular formula C9H9ClO2 B1678579 4-Chlorobenzyl acetate CAS No. 5406-33-7

4-Chlorobenzyl acetate

Cat. No.: B1678579
CAS No.: 5406-33-7
M. Wt: 184.62 g/mol
InChI Key: MAGQINDMZBNWLG-UHFFFAOYSA-N
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Description

4-Chlorobenzyl acetate is an organic compound with the molecular formula C₉H₉ClO₂. It is a derivative of benzyl acetate, where the benzyl group is substituted with a chlorine atom at the para position. This compound is known for its use in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzyl acetate can be synthesized through the esterification of 4-chlorobenzyl alcohol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The general reaction is as follows:

4-Chlorobenzyl alcohol+Acetic acid4-Chlorobenzyl acetate+Water\text{4-Chlorobenzyl alcohol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} 4-Chlorobenzyl alcohol+Acetic acid→4-Chlorobenzyl acetate+Water

In a typical laboratory setup, 4-chlorobenzyl alcohol is mixed with acetic acid and a few drops of concentrated sulfuric acid. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of acetic anhydride instead of acetic acid can also be preferred to drive the reaction to completion and avoid the formation of water, which can be detrimental to the reaction yield.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-chlorobenzyl alcohol and acetic acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to 4-chlorobenzoic acid.

    Substitution: The chlorine atom in the benzyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzyl acetates.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

Major Products Formed

    Hydrolysis: 4-Chlorobenzyl alcohol and acetic acid.

    Oxidation: 4-Chlorobenzoic acid.

    Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzyl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl acetate depends on the specific reaction or application. In general, the compound can act as an electrophile due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. The ester functional group can also undergo hydrolysis or other reactions depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar structure but without the chlorine substitution.

    4-Chlorobenzyl alcohol: The alcohol precursor to 4-chlorobenzyl acetate.

    4-Chlorobenzoic acid: The oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its non-chlorinated analogs. This substitution can influence the compound’s boiling point, solubility, and reactivity in various chemical reactions.

Properties

IUPAC Name

(4-chlorophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGQINDMZBNWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202383
Record name p-Chlorobenzyl acetate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-33-7
Record name Benzenemethanol, 4-chloro-, 1-acetate
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Record name p-Chlorobenzyl acetate
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Record name 4-Chlorobenzyl acetate
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Record name p-Chlorobenzyl acetate
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Record name p-chlorobenzyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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